

Sakamototide Substrate Peptide TFA: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Sakamototide substrate peptide*
TFA
Cat. No.: *B15598130*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakamototide, a synthetic peptide, serves as a crucial tool for researchers investigating the activity of the AMP-activated protein kinase (AMPK) family. As a specific substrate for these kinases, Sakamototide is instrumental in in vitro kinase assays designed to screen for novel AMPK activators or inhibitors, and to study the kinetics of the AMPK-mediated phosphorylation. This technical guide provides an in-depth overview of the structure, properties, and application of Sakamototide trifluoroacetate (TFA) salt in biomedical research.

Peptide Structure and Sequence

Sakamototide is a 15-amino acid peptide with the following sequence:

H-Ala-Leu-Asn-Arg-Thr-Ser-Ser-Asp-Ser-Ala-Leu-His-Arg-Arg-Arg-OH^[1]

The trifluoroacetate (TFA) salt form is a common counter-ion used in the purification of synthetic peptides via reversed-phase high-performance liquid chromatography (RP-HPLC).

Chemical and Physical Properties

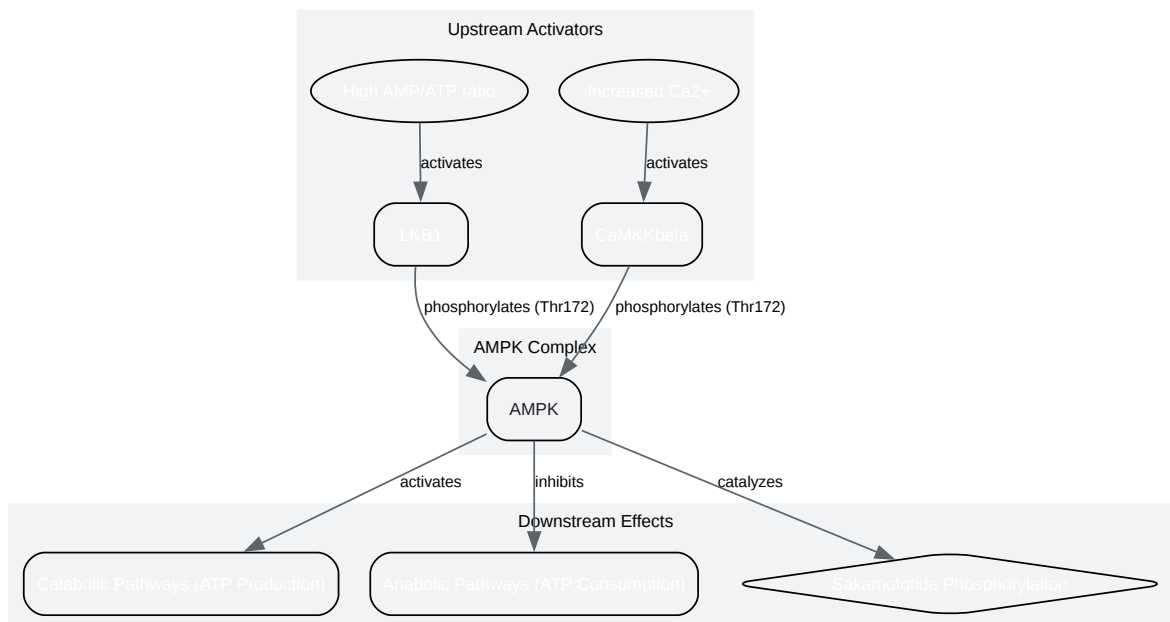
A summary of the key chemical and physical properties of **Sakamototide substrate peptide TFA** is presented in the table below.

Property	Value	Reference
Amino Acid Sequence	H-ALNRTSSDSALHRRR-OH	[1]
Molecular Formula	C71H123F3N30O25	[2]
Molecular Weight	1853.92 g/mol	[3]
Peptide Purity (by HPLC)	Typically >95%	[1]
Appearance	Lyophilized white powder	
Solubility	Soluble in water (up to 100 mg/mL with sonication) and DMSO (up to 100 mg/mL).	[3][4]
Storage	Store lyophilized peptide at -20°C or -80°C for long-term stability.	[3]

Role in AMPK Signaling

Sakamototide is a substrate for the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4] AMPK is activated in response to cellular stresses that deplete ATP levels, such as nutrient deprivation, hypoxia, and exercise. Once activated, AMPK phosphorylates a multitude of downstream targets, leading to the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP.

The phosphorylation of Sakamototide by AMPK provides a direct measure of the kinase's activity. This is invaluable for high-throughput screening of compound libraries to identify novel AMPK modulators and for detailed kinetic studies of the enzyme.



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Figure 1. Simplified AMPK signaling pathway showing upstream activators and downstream effects, including the phosphorylation of Sakamototide.

Experimental Protocols

The following is a representative protocol for an in vitro AMPK kinase assay using Sakamototide as a substrate and [γ -³²P]ATP for detection. This protocol is based on established methods for kinase activity assays.

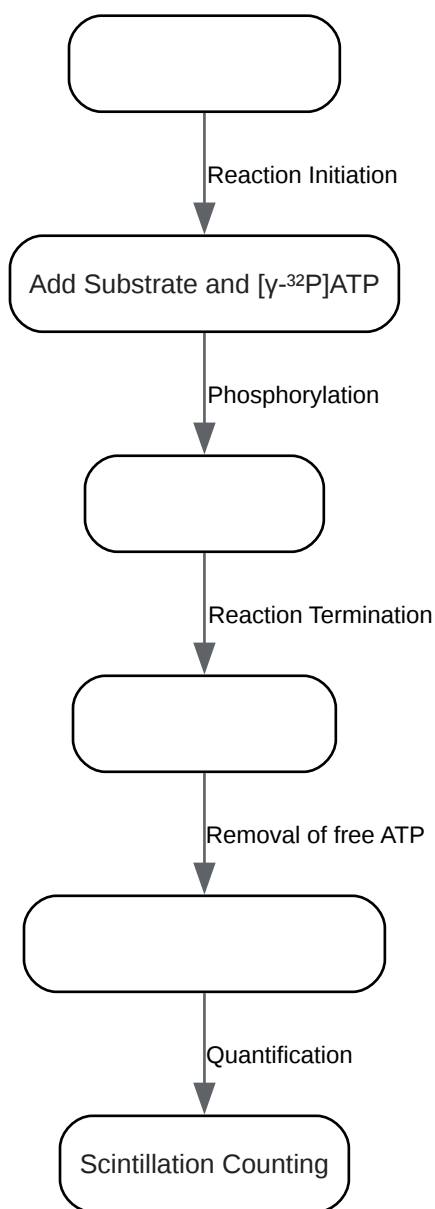
Materials and Reagents

- Active AMPK enzyme
- **Sakamototide substrate peptide TFA**
- [γ -³²P]ATP
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35)

- ATP solution (non-radioactive)
- 20% Trichloroacetic acid (TCA)
- Phosphocellulose paper (e.g., P81)
- Scintillation counter and scintillation fluid

Assay Procedure

- Prepare a master mix: For each reaction, prepare a master mix containing kinase assay buffer, active AMPK enzyme, and any compounds to be tested (e.g., potential inhibitors or activators).
- Initiate the reaction: Add a solution of Sakamototide and [γ - ^{32}P]ATP to the master mix to start the kinase reaction. A typical final concentration for Sakamototide is in the range of 50-200 μM , and for ATP is 100 μM .
- Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- Stop the reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a sheet of P81 phosphocellulose paper.
- Washing: Immediately immerse the P81 paper in a beaker of 1% phosphoric acid. Wash the paper three to four times with gentle agitation to remove unincorporated [γ - ^{32}P]ATP.
- Detection: After washing, dry the P81 paper and place it in a scintillation vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.



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Figure 2. Experimental workflow for a radioactive AMPK kinase assay using Sakamototide.

Quantitative Data

The kinetic parameters for the phosphorylation of Sakamototide by AMPK, specifically the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_{max}), are crucial for detailed mechanistic studies. While specific, peer-reviewed published values for Sakamototide are not readily available, the following table provides a template for presenting such data once

determined experimentally. For context, typical K_m values for peptide substrates of AMPK are in the low micromolar range.

Kinetic Parameter	Value	Conditions
K_m (Sakamototide)	To be determined experimentally	[AMPK], [ATP], temperature, pH
V_{max}	To be determined experimentally	[AMPK], [ATP], temperature, pH
k_{cat}	To be determined experimentally	$V_{max} / [\text{Enzyme}]$
k_{cat}/K_m	To be determined experimentally	Catalytic Efficiency

Conclusion

Sakamototide substrate peptide TFA is an essential research tool for the study of AMPK activity. Its well-defined sequence and properties, combined with established kinase assay protocols, enable robust and reproducible measurements of AMPK-mediated phosphorylation. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize Sakamototide in their investigations of cellular metabolism and the development of novel therapeutics targeting the AMPK signaling pathway.

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